RP73870

CCK2 receptor Binding affinity Gastrin antagonist

RP73870: Dual CCK2/H2 antagonist with validated oral bioavailability and in vivo anti-ulcer efficacy. Non-benzodiazepine ureidoacetamide scaffold ensures distinct pharmacology vs. YM022/L-365260. IC50=9.8 nM in ECL cells, ID50=0.007 μmol/kg/h for HDC inhibition. Ideal for gastrin-axis studies requiring target engagement verification.

Molecular Formula C27H30N4O7S
Molecular Weight 554.6 g/mol
Cat. No. B1680022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP73870
SynonymsRP73870;  RP 73870;  RP-73870.
Molecular FormulaC27H30N4O7S
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)CN(C2=CC(=CC=C2)OC)C(=O)CNC(=O)NC3=CC=CC(=C3)CCS(=O)(=O)O
InChIInChI=1S/C27H30N4O7S/c1-30(22-10-4-3-5-11-22)26(33)19-31(23-12-7-13-24(17-23)38-2)25(32)18-28-27(34)29-21-9-6-8-20(16-21)14-15-39(35,36)37/h3-13,16-17H,14-15,18-19H2,1-2H3,(H2,28,29,34)(H,35,36,37)
InChIKeyNGZMTMPEGDUWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid (RP73870): CCK2/Gastrin Receptor Antagonist and Anti-Ulcer Research Tool


2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid, also known as RP73870, is a ureidoacetamide derivative that acts as a potent, orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor. It is additionally characterized by histamine H2 receptor antagonist activity [1]. This compound is widely utilized as a pharmacological tool to investigate the gastrin-enterochromaffin-like (ECL) cell-parietal cell axis and to study gastric acid secretion regulation [2]. RP73870 exhibits significant anti-ulcer efficacy in rodent models and is distinguished from its benzodiazepine-class competitors by its distinct structural scaffold and dual-receptor engagement profile [1].

Why Structurally Similar Ureidoacetamides or Benzodiazepine CCK2 Antagonists Cannot Substitute for RP73870


Although numerous CCK2/gastrin receptor antagonists have been developed—including benzodiazepine derivatives (e.g., YM022, L-365260, L-740,093) and other ureidoacetamides—RP73870 occupies a unique position that precludes simple in-class substitution. First, RP73870 demonstrates a dual-receptor antagonism profile (CCK2 plus H2) that is not shared by the majority of CCK2-selective agents, thereby influencing both gastrin-stimulated and histamine-driven gastric acid secretion pathways [1]. Second, the quantitative potency of RP73870 varies significantly across functional assays compared to structurally distinct competitors; for example, it exhibits intermediate potency in vitro yet ranks among the most effective antagonists in vivo for certain endpoints [2]. Third, the compound's oral bioavailability and demonstrated efficacy in multiple experimental ulcer models confer a distinct translational utility that analogs lacking this full in vivo validation do not offer [1]. Consequently, substitution with an alternative CCK2 antagonist—even one of a similar chemical class—will alter both the qualitative pharmacological profile and the quantitative experimental outcomes, compromising the reproducibility of gastrin-axis investigations.

Quantitative Differentiation of 2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid (RP73870) Against Key Comparators


Comparative CCK2 Receptor Binding Affinity (Ki) Among Leading Antagonists

RP73870 binds to the CCK2 receptor with a Ki of 0.48 nM in guinea pig cortex membranes, as curated in the PDSP Ki Database [1]. This places RP73870 in a distinct affinity tier relative to other widely used CCK2 antagonists: it is approximately 7-fold less potent than YM022 (Ki = 0.068 nM), but approximately 4-fold more potent than L-365260 (Ki = 1.9 nM) .

CCK2 receptor Binding affinity Gastrin antagonist Radioligand binding

Comparative In Vitro Functional Potency (IC50) in Rat Stomach ECL Cell Pancreastatin Secretion

In isolated rat stomach ECL cells stimulated with 10 nM gastrin, RP73870 inhibited pancreastatin secretion with an IC50 of 9.8 nM [1]. Under identical experimental conditions, the benzodiazepine derivative YM022 exhibited an IC50 of 0.5 nM, while L-740,093 and JB93182 yielded IC50 values of 7.8 nM and 9.3 nM, respectively. The rank order of potency in this cellular functional assay was YM022 (0.5 nM) > L-740,093 (7.8 nM) > JB93182 (9.3 nM) > RP73870 (9.8 nM) [1].

ECL cell Pancreastatin secretion CCK2 functional antagonism In vitro pharmacology

Comparative In Vivo Potency (ID50) for Inhibition of Gastrin-Evoked Histidine Decarboxylase Activation

In anesthetized rats receiving intravenous gastrin infusion (ED50 dose of 0.4 nmol/kg/h), RP73870 inhibited oxyntic mucosal histidine decarboxylase (HDC) activation with an ID50 of 0.007 μmol/kg/h [1]. Directly compared antagonists in the same study yielded ID50 values of 0.004 μmol/kg/h for YM022, 0.02 μmol/kg/h for L-740,093, and 0.4 μmol/kg/h for L-365260. The rank order of in vivo potency was YM022 (0.004) ≥ RP73870 (0.007) > L-740,093 (0.02) > L-365260 (0.4) [1].

In vivo pharmacology Histidine decarboxylase Gastrin signaling Rat model

Dual CCK2/H2 Receptor Antagonism and Comparative Oral Anti-Ulcer Efficacy

RP73870 uniquely combines CCK2/gastrin receptor antagonism with histamine H2 receptor antagonist activity [1]. In the rat cysteamine-induced duodenal ulcer model, RP73870 was demonstrated to be as potent as a standard H2 receptor antagonist or proton pump inhibitor in preventing ulcer formation [1]. When administered orally (p.o.) for prevention of aspirin-induced gastric damage, RP73870 was 10-fold less potent than when given intravenously (i.v.), confirming oral bioavailability and defining the relative oral-to-parenteral potency ratio [1].

Dual antagonism H2 receptor Anti-ulcer Oral bioavailability

Optimal Research and Industrial Application Scenarios for 2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid (RP73870)


Investigating the Gastrin-ECL Cell-Parietal Cell Axis in Ex Vivo Gastric Preparations

RP73870's well-characterized IC50 (9.8 nM) in isolated rat ECL cells makes it an ideal pharmacological tool for ex vivo studies examining gastrin-evoked histamine and pancreastatin secretion [1]. Its intermediate potency among CCK2 antagonists allows for dose-response studies across a practical concentration range, and its structural distinction from benzodiazepine-class antagonists enables orthogonal validation of target engagement.

In Vivo Assessment of Gastrin-Mediated Gastric Acid Secretion and HDC Activation

With an ID50 of 0.007 μmol/kg/h for HDC inhibition in rats, RP73870 provides a potent and reproducible means to block gastrin signaling in vivo [2]. Its potency, which exceeds that of earlier antagonists (e.g., L-365260) by nearly 60-fold, ensures robust target coverage while its competitive inhibition profile permits construction of dose-response curves for quantifying gastrin antagonist potency in whole-animal models.

Evaluating Dual-Receptor (CCK2/H2) Anti-Ulcer Strategies in Preclinical Models

RP73870's unique dual CCK2/H2 antagonist activity positions it as a benchmark compound for testing the hypothesis that simultaneous blockade of both gastrin and histamine pathways yields superior gastroprotection [3]. The compound's validated oral bioavailability and demonstrated efficacy in cystamine-induced duodenal ulcer and aspirin-induced gastric damage models provide a standardized reference for screening novel anti-ulcer agents.

Pharmacological Profiling of Novel CCK2 Ligands and Gastrointestinal Safety Studies

Given its extensive characterization across binding, functional, and in vivo assays, RP73870 serves as a reference antagonist in panels used to calibrate the activity of newly developed CCK2/gastrin receptor ligands [1][2]. Its known potency rank relative to YM022, L-740,093, and L-365260 enables benchmarking of assay sensitivity and assists in defining the selectivity window required for gastrointestinal safety evaluations.

Quote Request

Request a Quote for RP73870

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.